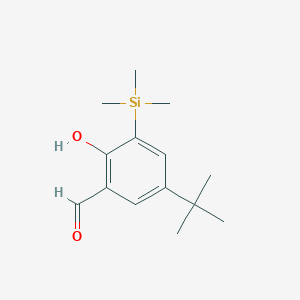
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C14H22O2Si. It is a derivative of benzaldehyde, featuring a tert-butyl group and a trimethylsilyl group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzyl alcohol.
Substitution: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoate.
Aplicaciones Científicas De Investigación
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form various intermediates and products through nucleophilic addition, oxidation, or reduction reactions. The tert-butyl and trimethylsilyl groups influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered.
3-(Trimethylsilyl)benzaldehyde: Lacks the tert-butyl group, affecting its reactivity and stability.
2-Hydroxy-5-tert-butylbenzaldehyde: Similar structure but different positioning of functional groups.
Uniqueness
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide a combination of steric hindrance and electronic effects that influence its reactivity and stability in various chemical reactions.
Propiedades
Fórmula molecular |
C14H22O2Si |
|---|---|
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
5-tert-butyl-2-hydroxy-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)11-7-10(9-15)13(16)12(8-11)17(4,5)6/h7-9,16H,1-6H3 |
Clave InChI |
AKWCIFYDQNZWAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)C)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


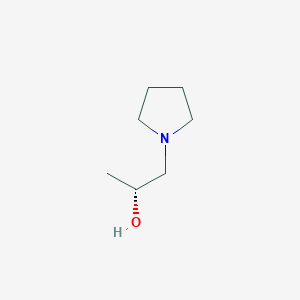
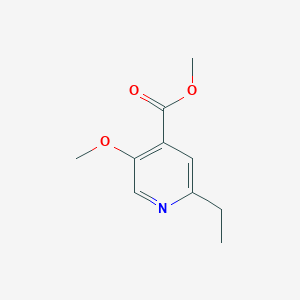
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

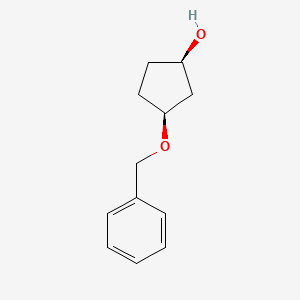
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)
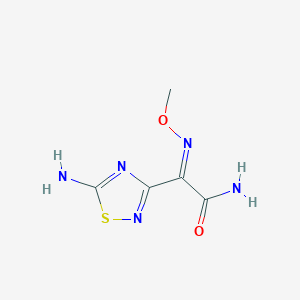
![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)

